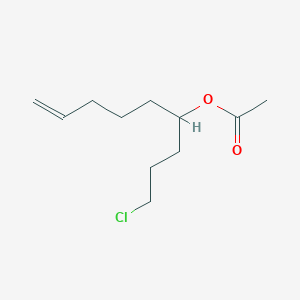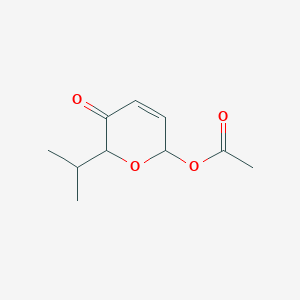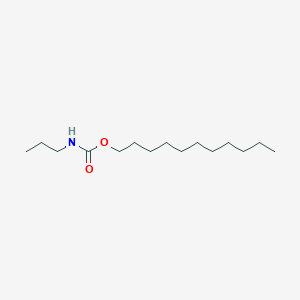
1-Chloronon-8-en-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloronon-8-en-4-yl acetate is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a chlorine atom and an acetoxy group attached to a nonene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloronon-8-en-4-yl acetate can be synthesized through a palladium-catalyzed chloroacetoxylation of 1,3-dienes. The reaction involves the use of palladium acetate, lithium chloride, lithium acetate dihydrate, and p-benzoquinone in acetic acid. The reaction is carried out at room temperature for 26 hours, followed by purification steps involving washing with sodium chloride, potassium carbonate, and sodium hydroxide solutions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, with additional purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Chloronon-8-en-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloronon-8-en-4-yl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloronon-8-en-4-yl acetate involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and acetoxy group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and molecular targets, contributing to its potential biological activity .
Comparison with Similar Compounds
- 1-Chloro-4-acetoxy-2-butene
- 1-Chloro-4-acetoxy-2-pentene
- 1-Chloro-4-acetoxy-2-hexene
Comparison: 1-Chloronon-8-en-4-yl acetate is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the acetoxy group also adds to its versatility in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19ClO2 |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
1-chloronon-8-en-4-yl acetate |
InChI |
InChI=1S/C11H19ClO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h3,11H,1,4-9H2,2H3 |
InChI Key |
ZUASXJAXPZJPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCCC=C)CCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B8615092.png)





